Cas no 375349-69-2 ((4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid)

(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid is a versatile intermediate in organic synthesis, offering a high degree of structural complexity and reactivity. Its unique substitution pattern allows for efficient synthesis of biologically active compounds, including pharmaceuticals. The product's bromo and nitro groups facilitate a range of transformations, while the pyrazol-1-yl moiety contributes to its structural diversity.
(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid structure
375349-69-2 structure
Product Name:(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
CAS No:375349-69-2
MF:C5H4BrN3O4
MW:250.006959915161
CID:3049146
PubChem ID:1915898
Update Time:2025-07-23

(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
    • ALBB-004725
    • AKOS005169304
    • 2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)aceticacid
    • STK500272
    • 2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
    • 2-(4-bromo-3-nitropyrazol-1-yl)acetic acid
    • (4-bromo-3-nitropyrazol-1-yl)acetic acid
    • CS-0316052
    • 375349-69-2
    • Inchi: 1S/C5H4BrN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11)
    • InChI Key: OONURMQHBLXJHD-UHFFFAOYSA-N
    • SMILES: BrC1C([N+](=O)[O-])=NN(C=1)CC(=O)O

Computed Properties

  • Exact Mass: 248.93852Da
  • Monoisotopic Mass: 248.93852Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 101Ų

(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B013650-100mg
(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
375349-69-2
100mg
$ 185.00 2022-06-07
TRC
B013650-250mg
(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
375349-69-2
250mg
$ 380.00 2022-06-07
TRC
B013650-500mg
(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
375349-69-2
500mg
$ 600.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386722-250mg
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
375349-69-2 97%
250mg
¥1620.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386722-1g
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
375349-69-2 97%
1g
¥3110.00 2024-05-16

Additional information on (4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid

Introduction to (4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic Acid (CAS No. 375349-69-2)

(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 375349-69-2, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both bromo and nitro substituents on the pyrazole ring endows it with distinct reactivity, making it a valuable intermediate in various synthetic pathways.

The molecular structure of (4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid consists of a pyrazole core substituted at the 4-position with a bromine atom and at the 3-position with a nitro group. This arrangement contributes to its versatility in chemical transformations, enabling its use in a wide range of reactions. The acetic acid moiety at the 1-position further enhances its utility as a building block for more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological properties of heterocyclic compounds, particularly those derived from pyrazole. Pyrazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific substitution pattern of (4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid makes it an attractive candidate for further investigation in these fields.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized (4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid to develop novel compounds with enhanced biological activity. For instance, studies have demonstrated its utility in constructing molecules that exhibit potent inhibitory effects on specific enzymes implicated in disease pathways. This underscores its importance as a versatile intermediate in medicinal chemistry.

The reactivity of the bromo and nitro groups allows for diverse functionalization strategies, enabling chemists to tailor the compound's properties for specific applications. For example, nucleophilic aromatic substitution reactions can be employed to introduce new substituents at the bromine or nitro positions, thereby generating derivatives with tailored biological activities. Additionally, reduction or oxidation reactions can be used to modify these functional groups, further expanding the compound's synthetic utility.

Recent advancements in computational chemistry have also highlighted the potential of (4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid as a scaffold for drug discovery. Molecular modeling studies have predicted that derivatives of this compound may interact with target proteins in unique ways, offering new insights into their mechanism of action. These computational approaches complement traditional experimental methods and provide a powerful tool for designing next-generation therapeutics.

The pharmaceutical industry has taken note of these findings, leading to increased investment in pyrazole-based drug development programs. Companies are actively exploring novel derivatives of (4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid with the aim of identifying lead compounds for clinical trials. This interest reflects the compound's potential as a valuable tool in the quest for new treatments for various diseases.

Beyond its pharmaceutical applications, (4-Bromo-3-nitro-1H-pyrazol-1-y lacetic acid also finds utility in materials science and agrochemical research. Its unique structural features make it suitable for designing molecules with specific physical properties, such as luminescence or catalytic activity. In agrochemistry, derivatives of this compound have shown promise as herbicides or fungicides, offering new solutions for crop protection.

The synthesis of (4-Bromo-3-nitro-lH-pyrazol-l-y lacetic acid involves multi-step organic transformations that highlight its complexity and synthetic challenge. Advanced synthetic techniques, including cross-coupling reactions and transition-metal catalysis, are often employed to achieve high yields and purity. These methods underscore the compound's significance as a benchmark for testing new synthetic strategies.

As research continues to uncover new applications for this compound, it is likely that (4-Bromo-l-nitro-lH-pyrazol-l-y lacetic acid will remain at the forefront of chemical innovation. Its versatility as an intermediate and its potential as a pharmacophore make it an indispensable tool for scientists working across multiple disciplines. The ongoing exploration of its properties promises to yield further breakthroughs in medicine and beyond.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.